Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate: is a chemical compound with the molecular formula C₁₄H₁₈N₂O₅. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a pyrrolidine ring, which is a five-membered saturated heterocycle containing nitrogen. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-oxo-6-(1-pyrrolidinyl)pyridine with diethyl carbonate in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production facility.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives, such as piperidines.
Substitution Products: A variety of functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural pyridine derivatives allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its derivatives could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound is also used in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
Diethyl 2-oxo-6-(1-piperidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.
Diethyl 2-oxo-6-(1-methylpiperidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate: Contains a methyl group on the piperidine ring.
Diethyl 2-oxo-6-(1-azepanyl)-1,2-dihydro-3,5-pyridinedicarboxylate: Contains an azepane ring, which is a seven-membered saturated heterocycle.
Uniqueness: Diethyl 2-oxo-6-(1-pyrrolidinyl)-1,2-dihydro-3,5-pyridinedicarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
diethyl 2-oxo-6-pyrrolidin-1-yl-1H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-3-21-14(19)10-9-11(15(20)22-4-2)13(18)16-12(10)17-7-5-6-8-17/h9H,3-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTSCFVWNUQYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)N2CCCC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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